molecular formula C22H19N3O3 B5404653 N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Cat. No. B5404653
M. Wt: 373.4 g/mol
InChI Key: DEHLDGDRLAHLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide, also known as BIX-01294, is a small molecule inhibitor of G9a and GLP histone lysine methyltransferases. It was first synthesized in 2007 by ChemDiv, Inc. and has since been used in various scientific research applications.

Mechanism of Action

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide works by inhibiting the activity of G9a and GLP histone lysine methyltransferases, which are enzymes that add methyl groups to histone proteins. This leads to changes in chromatin structure and gene expression, which can affect cell differentiation and proliferation.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been shown to induce differentiation in various cell types, including embryonic stem cells, cancer cells, and neural stem cells. It has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide in lab experiments is its specificity for G9a and GLP histone lysine methyltransferases, which allows for targeted inhibition of these enzymes. One limitation is its potential toxicity at high concentrations, which can affect cell viability and experimental results.

Future Directions

Future research on N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide could focus on its potential therapeutic applications in cancer treatment, as well as its role in regulating gene expression and cell differentiation in various cell types. Additionally, further studies could investigate the potential side effects and toxicity of N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide at different concentrations and in different cell types.

Synthesis Methods

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide involves several steps, including the reaction of 4-phenylenediamine with 2-bromoaniline to form 4-(2-bromoanilino)aniline. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride to form N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide.

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been used in various scientific research applications, including epigenetics, cancer research, and stem cell research. It has been shown to inhibit the activity of G9a and GLP histone lysine methyltransferases, leading to changes in gene expression and cell differentiation.

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-19-12-9-15(13-20(19)28-2)22(26)23-16-10-7-14(8-11-16)21-24-17-5-3-4-6-18(17)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHLDGDRLAHLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide

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